

The Petrogenesis of Staurolite in Pelitic Schists: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Staurolite**

Cat. No.: **B076914**

[Get Quote](#)

Authored for Researchers, Scientists, and Professionals in Earth and Material Sciences

This technical guide provides a comprehensive overview of the geological occurrence, stability, and petrological significance of **staurolite** in pelitic schists. It is intended for a scientific audience, offering in-depth quantitative data, detailed experimental protocols, and visual representations of key metamorphic processes.

Introduction to Staurolite

Staurolite is a nesosilicate mineral with the generalized chemical formula $(\text{Fe},\text{Mg})_2\text{Al}_9\text{Si}_4\text{O}_{23}(\text{OH})$.^[1] It is a key index mineral in metamorphic petrology, indicative of medium-grade metamorphism of aluminous sedimentary rocks, known as pelites. Its presence, often as conspicuous prismatic and sometimes twinned crystals forming cross-like shapes, provides valuable constraints on the pressure-temperature (P-T) conditions of metamorphism.^{[1][2]} **Staurolite** typically crystallizes in the monoclinic system and is commonly found in association with other metamorphic minerals such as garnet, muscovite, biotite, and kyanite.^{[1][3]}

The formation and breakdown of **staurolite** are governed by a series of temperature, pressure, and bulk rock composition-dependent reactions. Understanding these reactions is crucial for interpreting the tectonic and thermal history of mountain belts and other metamorphic terranes.

Physicochemical Properties and Mineral Assemblages

Staurolite's stability is largely dependent on the bulk composition of the protolith, particularly a high Al_2O_3 and FeO content and low K_2O .^{[4][5]} It is a ferromagnesian aluminosilicate and its structure consists of layers of Al_2SiO_5 (similar to kyanite) alternating with layers of $(\text{Fe},\text{Mg})_2(\text{Al},\text{Fe}^{3+})_7\text{O}_6(\text{OH})_2$.^{[2][6]}

Typical Mineral Assemblages

Staurolite-bearing pelitic schists are characterized by specific mineral assemblages that evolve with increasing metamorphic grade. A common assemblage in the **stauroite** zone of Barrovian-type metamorphism includes:

- **Staurolite**
- Garnet (almandine-rich)
- Muscovite
- Biotite
- Quartz
- Plagioclase
- Kyanite (in some instances)^{[1][2][5]}

Chemical Composition of Staurolite

The chemical composition of **stauroite** can vary, with magnesium, zinc, and manganese substituting for iron in the crystal lattice.^[3] The iron content is a significant factor, with Fe-rich **stauroite** being common in many pelitic schists.

Oxide	Weight Percent (wt.%) Range
FeO	9.22 - 14.97
MgO	0.71 - 2.42
ZnO	up to 3.70
TiO ₂	up to 0.81

Table 1: Representative Chemical Composition

Range of Fe-rich Staurolite in Pelitic Schists.

Data compiled from studies of the Silgará

Formation.[\[4\]](#)

Pressure-Temperature Stability of Staurolite

The stability field of **staurolite** has been constrained by numerous experimental studies and thermodynamic modeling. These investigations provide the quantitative P-T data essential for geothermobarometry.

Staurolite-In Reactions

The first appearance of **staurolite** (the "staurolite-in" isograd) in pelitic schists is typically marked by the breakdown of lower-grade minerals such as chlorite and chloritoid. Key reactions include:

- Chlorite + Muscovite → **Staurolite** + Biotite + Quartz + H₂O[\[7\]](#)
- Garnet + Chlorite + Muscovite → **Staurolite** + Biotite + Quartz + H₂O[\[8\]](#)
- Chloritoid + Kyanite → **Staurolite** + Chlorite (+ Quartz + H₂O)[\[9\]](#)

These reactions generally occur in the temperature range of 500-575°C.[\[1\]](#)[\[10\]](#)

Staurolite-Out Reactions

With increasing metamorphic grade, **staurolite** breaks down to form higher-grade minerals like sillimanite or kyanite and garnet. A critical reaction for the disappearance of **staurolite** is:

- **Staurolite** + Muscovite + Quartz \rightarrow Garnet + Al_2SiO_5 (Sillimanite/Kyanite) + Biotite + H_2O [\[2\]](#)
[\[11\]](#)

The upper thermal stability of Fe-**stauro**lite in the presence of quartz is experimentally determined to be around 675-700°C.[\[3\]](#)

Quantitative P-T Stability Data

The following table summarizes experimentally and theoretically determined pressure-temperature conditions for **stauro**lite stability and related reactions.

Reaction/Assemblage	Pressure (kbar)	Temperature (°C)	Metamorphic Facies/Type	Reference
"Staurolite-in" isograd	-	500 - 575	Amphibolite (Buchan/Barrovia n)	[1][10]
Staurolite + Cordierite	2 - 6	500 - 700	Amphibolite (Buchan-type)	[1][10]
Staurolite + Kyanite	> 4.5	~540	Amphibolite (Barrovian)	[12]
Garnet + Staurolite + Chloritoid	~3 - 4	~580	Amphibolite (HT/LP)	[13][14]
Fe-Staurolite + Quartz breakdown	3.25	643 - 658	Upper Amphibolite	[15]
Fe-Staurolite + Quartz breakdown	5.0	673 - 688	Upper Amphibolite	[15]
Staurolite + Muscovite + Quartz breakdown	> 6.5	> 630	Upper Amphibolite	[16]

Table 2:
 Summary of
 Pressure-
 Temperature
 Conditions for
 Staurolite
 Stability.

Experimental Protocols

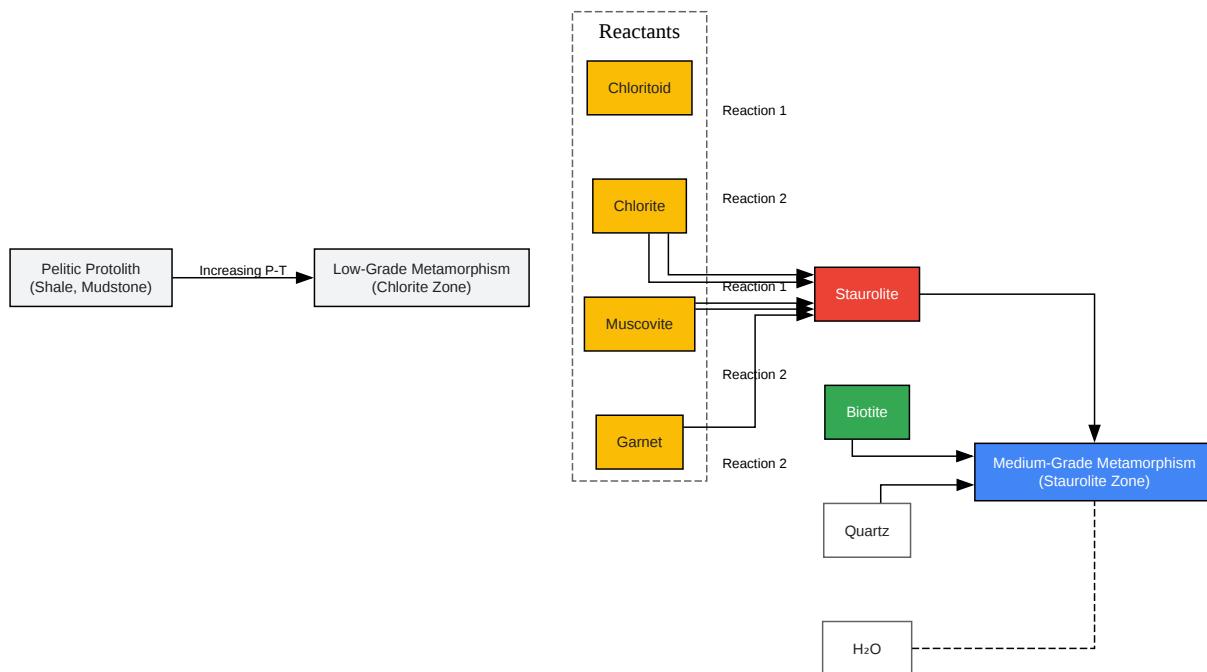
The quantitative data presented in this guide are derived from experimental studies that simulate metamorphic conditions in a laboratory setting. Below are detailed methodologies for key experimental and analytical techniques.

High-Pressure Experimental Synthesis (Piston-Cylinder Apparatus)

Piston-cylinder experiments are crucial for determining the stability fields of minerals at high pressures and temperatures.

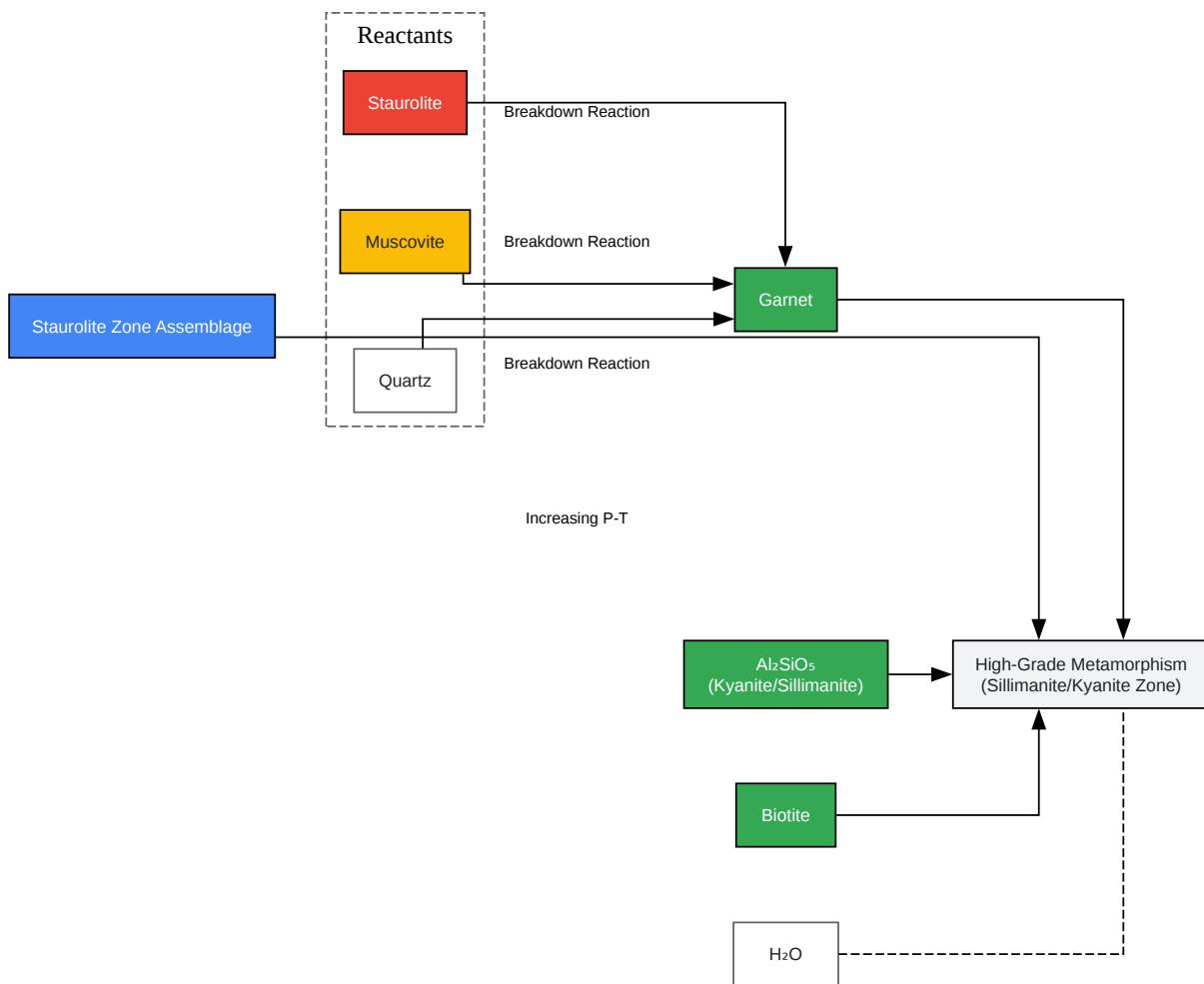
- **Apparatus:** A solid-media piston-cylinder apparatus is used to generate pressures ranging from 0.5 to 6 GPa (5 to 60 kbar).[\[17\]](#)
- **Sample Preparation:** Starting materials can be synthetic mineral mixes or natural rock powders.[\[18\]](#) The sample is loaded into a precious metal capsule (e.g., platinum) to prevent contamination and reaction with the pressure medium.[\[18\]](#)[\[19\]](#)
- **Pressure Assembly:** The capsule is placed within a pressure assembly, often made of materials like salt (NaCl) or talc, which act as the pressure medium.[\[17\]](#)[\[18\]](#) This assembly is then placed inside a graphite furnace for heating.[\[18\]](#)
- **Experimental Procedure:**
 - The assembly is placed in the cylindrical opening of the pressure vessel.
 - A piston advances, pressurizing the assembly. A two-stage compression method may be used, where an initial pressure is applied, followed by heating, and then the final pressure is achieved to account for thermal expansion.[\[19\]](#)
 - The sample is heated by passing an electric current through the graphite furnace. Temperatures are monitored and controlled using a thermocouple.
 - The experiment is held at the desired P-T conditions for a duration sufficient to approach equilibrium (can range from hours to many days).[\[19\]](#)
 - At the end of the experiment, the sample is quenched rapidly by turning off the power to the furnace, preserving the high-pressure mineral assemblage for analysis.[\[19\]](#)

Mineralogical and Chemical Analysis

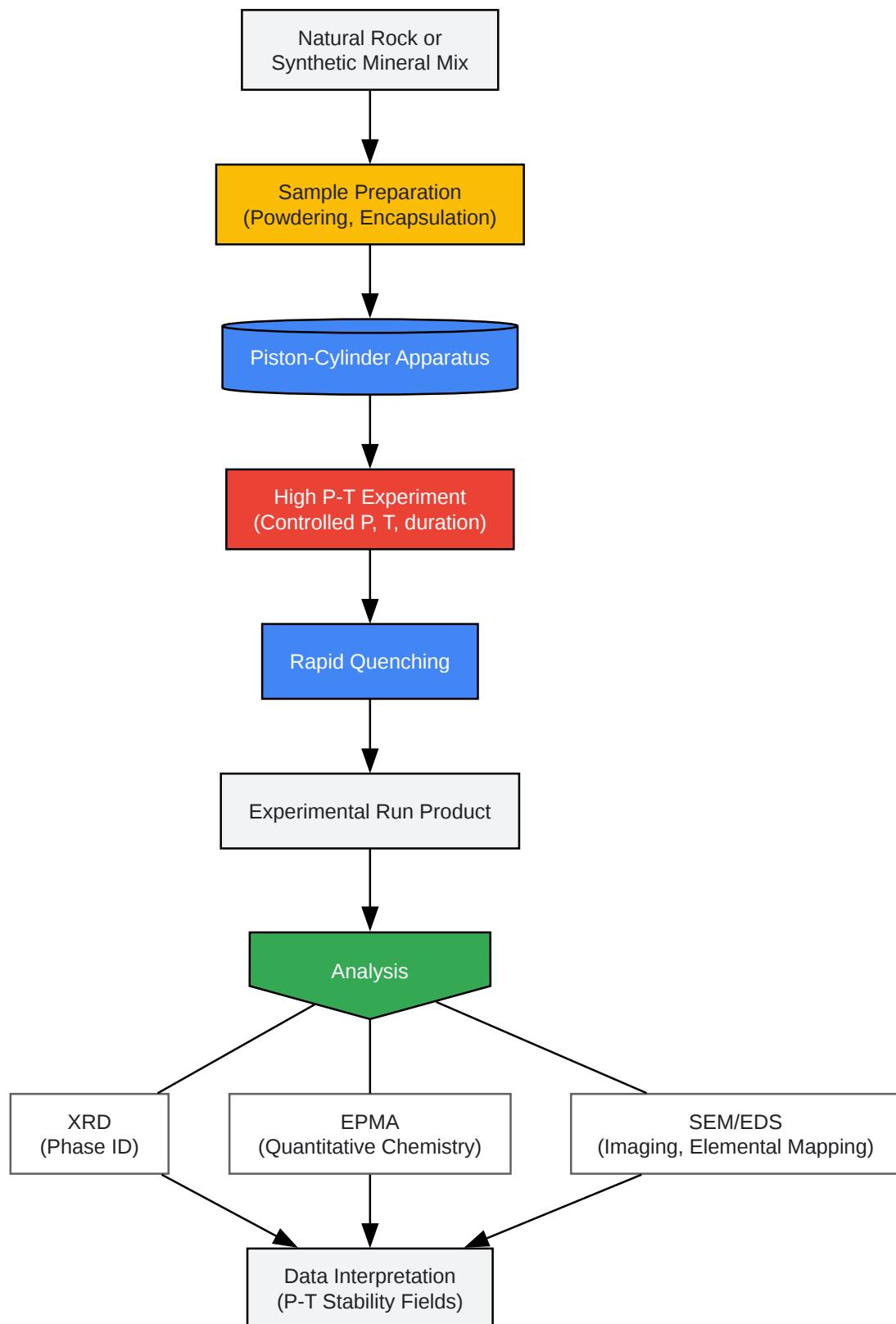

The products of experimental runs and natural rock samples are analyzed using various techniques to identify mineral phases and determine their chemical compositions.

- Sample Preparation for Microanalysis:
 - Rock samples are cut into thin sections (typically 30 µm thick) or mineral grains are mounted in epoxy.
 - The surface is meticulously polished to be flat and free of scratches, which is critical for accurate quantitative analysis.[20][21]
 - For electron beam techniques, the samples, being electrical insulators, are coated with a thin film of a conductive material, most commonly carbon.[20][22]
- X-Ray Diffraction (XRD):
 - Purpose: Used for the identification of mineral phases.
 - Methodology: A powdered sample is irradiated with X-rays. The interaction with the crystal lattice produces a diffraction pattern unique to each mineral, acting as a "fingerprint." [23] In pelitic rocks, XRD can be used to track the transformation of clay minerals like illite to muscovite with increasing metamorphic grade.[24]
- Electron Probe Microanalysis (EPMA):
 - Purpose: To obtain precise, quantitative chemical compositions of minerals at a microscopic scale.[20]
 - Methodology: A focused beam of electrons is directed at a specific point on the polished sample surface. This causes the atoms at that point to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) to determine the elemental composition.[20]
- Scanning Electron Microscopy (SEM):

- Purpose: Provides high-resolution imaging of mineral textures and can be combined with Energy Dispersive X-ray Spectroscopy (EDS) for qualitative to semi-quantitative chemical analysis and elemental mapping.[25]


Metamorphic Pathways and Logical Relationships

The formation and breakdown of **staurolite** in pelitic schists can be visualized as a series of reactions along a pressure-temperature path. The following diagrams, generated using the DOT language, illustrate these key relationships.


[Click to download full resolution via product page](#)

Staurolite Formation Pathways

[Click to download full resolution via product page](#)

Staurolite Breakdown Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. perplex.ethz.ch [perplex.ethz.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. Petrologic significance of Fe-rich staurolite in pelitic schists of the Silgará Formation, Santander Massif [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. uhu.es [uhu.es]
- 7. The stability of staurolite and chloritoid and their significance in metamorphism of pelitic rocks | Semantic Scholar [semanticscholar.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Experimental breakdown of staurolite + inclusions of albite and muscovite at 800°C and 0.1 GPa | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Mineral Inclusion Analysis Made Easy with Raman Spectroscopy [thermofisher.com]
- 16. Monazite geochronology - Wikipedia [en.wikipedia.org]
- 17. journals.lib.unb.ca [journals.lib.unb.ca]
- 18. Experimental Petrology Machines [serc.carleton.edu]
- 19. oiccpress.com [oiccpress.com]
- 20. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 21. jsg.utexas.edu [jsg.utexas.edu]
- 22. Sample Prep - EPMA Laboratory - Western University [uwo.ca]
- 23. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 24. researchgate.net [researchgate.net]
- 25. mineralytics.fi [mineralytics.fi]
- To cite this document: BenchChem. [The Petrogenesis of Staurolite in Pelitic Schists: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076914#occurrence-of-staurolite-in-pelitic-schists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com